Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-
Description
The compound’s structure includes a thiazole heterocycle substituted with methyl groups at positions 2 and 4, and a 2-bromoethanone moiety at position 5. This configuration confers unique electrophilic reactivity at the α-carbon of the ketone, making it a valuable intermediate in medicinal chemistry, particularly in nucleophilic substitution reactions for synthesizing bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIFJAYRBVUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- typically involves the reaction of 2,4-dimethylthiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Compounds bearing thiazole moieties have shown promise in anticancer research. Studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific interactions of Ethanone with cellular pathways are an area of ongoing investigation.
-
Anti-inflammatory Effects :
- Research has indicated that thiazole compounds may exhibit anti-inflammatory properties. Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- could potentially be developed into therapeutic agents targeting inflammatory diseases due to its structural features that allow for interaction with inflammatory mediators .
Chemical Synthesis and Reactivity
Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- serves as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations:
- Synthesis of Thiazole Derivatives :
- Hybridization Studies :
Agrochemical Applications
Thiazole derivatives are also being investigated for their potential use in agrochemicals:
- Pesticides :
- Herbicides :
Material Science
The unique properties of Ethanone allow it to be utilized in material science:
- Polymer Chemistry :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Acetyl-2,4-dimethylthiazole (1-(2,4-dimethyl-5-thiazolyl)ethanone)
Structural Differences: Lacks the bromine atom at the ethanone position, replacing it with a methyl group. Reactivity and Applications:
- The acetyl group in 5-acetyl-2,4-dimethylthiazole (FEMA 3267) is associated with flavor and fragrance applications (e.g., coffee aroma) due to its volatile and organoleptic properties .
- In contrast, the bromine in the target compound enhances electrophilicity, facilitating its use in cross-coupling reactions or as a precursor for pharmaceuticals.
Data Comparison :
| Property | Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- | 5-Acetyl-2,4-dimethylthiazole |
|---|---|---|
| Molecular Formula | C₇H₈BrNOS | C₇H₉NOS |
| Functional Group | 2-Bromoethanone | Acetyl |
| Key Applications | Medicinal chemistry intermediate | Flavor additive (FEMA 3267) |
| Electrophilicity | High (due to Br) | Moderate |
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone
Structural Differences : Replaces the thiazole ring with an oxadiazole heterocycle.
Reactivity and Stability :
- Thiazoles, with sulfur’s polarizability, may offer better solubility in organic solvents and enhanced interaction with biological targets (e.g., enzymes).
Safety Considerations : - The oxadiazole derivative’s safety data sheet highlights acute toxicity (GHS hazard codes), whereas the thiazole-based compound’s toxicity profile remains less documented but likely distinct due to structural differences .
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol
Structural Differences: Features a thiadiazole core with a brominated benzylideneamino substituent. Electronic Effects:
- The bromine in this compound is part of an aromatic system, influencing resonance effects rather than direct ketone reactivity.
- The thiol (-SH) and imine (C=N) groups introduce hydrogen-bonding capability, contrasting with the thiazole’s sulfur and bromoethanone’s electrophilic site .
1-(2-(4-(Trifluoromethyl)anilino)-1,3-thiazol-5-yl)ethanone
Structural Differences: Substitutes the dimethylthiazole with an anilino-linked trifluoromethyl group. Electronic and Steric Effects:
- The trifluoromethyl group is strongly electron-withdrawing, stabilizing the thiazole ring but reducing the ketone’s electrophilicity compared to the brominated target compound.
Biological Activity
Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- is a compound that exhibits significant biological activity, largely attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- features a thiazole ring that is crucial for its biological interactions. The synthesis typically involves the bromination of 2,4-dimethylthiazole using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring .
The biological activity of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cell proliferation, which could be beneficial in treating diseases characterized by these pathways .
- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against a range of bacterial strains, suggesting potential use in treating infections .
- Antioxidant Properties : Preliminary research suggests that this compound may possess antioxidant activity, contributing to its therapeutic potential .
Biological Activity Data
The following table summarizes key biological activities associated with Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- based on various studies:
Antimicrobial Studies
Research has demonstrated that Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- shows effectiveness against various bacterial strains. For instance, a study measured the inhibition zones of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity compared to standard antibiotics .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of Ethanone derivatives against cancer cell lines such as HCT-116 and HepG2. The results showed that certain derivatives exhibited remarkable effectiveness compared to established chemotherapeutic agents like cisplatin .
QSAR and Molecular Docking
Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of thiazole derivatives. Molecular docking simulations suggest strong binding affinities for specific targets involved in cancer progression and microbial resistance . These findings indicate the potential for developing new therapeutic agents based on this compound.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-1-(2,4-dimethyl-5-thiazolyl)ethanone?
Q. How does the electronic nature of the thiazole ring influence bromination regioselectivity?
The electron-deficient thiazole ring directs bromination to the α-position of the acetyl group due to resonance stabilization of the intermediate carbocation. Computational studies (DFT) suggest that the 2,4-dimethyl groups on the thiazole enhance electrophilic substitution at C5 via hyperconjugative effects . Experimental data show no competing bromination at the thiazole’s sulfur or nitrogen sites under standard conditions .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
The α-bromo ketone moiety serves as a versatile electrophile in:
- Click Chemistry : Reacts with thioureas to form triazolobithiazoles, which exhibit antitumor activity .
- Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids generates biaryl derivatives for kinase inhibition studies .
Example Reaction :
- Triazolobithiazole Synthesis :
- React 2-bromo-1-(2,4-dimethyl-5-thiazolyl)ethanone with N-substituted thioureas in THF at 60°C.
- Isolate products via column chromatography (hexane/ethyl acetate) .
Q. What contradictions exist in reported physicochemical properties, and how are they resolved?
- Melting Point : Discrepancies range from 128°C (powder form) to 89–92°C (crystalline form) . These arise from polymorphism; differential scanning calorimetry (DSC) confirms multiple crystalline phases .
- Molar Mass : Reported as 231.04 g/mol and 242.11 g/mol . The latter includes a dimethylamino substituent absent in the base compound, highlighting the need for precise structural verification via HRMS .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
